1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-methylbut-2-en-1-one
Description
Properties
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-3-methylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-10(2)7-15(19)18-6-5-13(9-18)20-14-8-11(3)16-12(4)17-14/h7-8,13H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKKNIOEYKYKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-methylbut-2-en-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring and the attachment of the pyrimidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-methylbut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce new substituents onto the pyrrolidine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-methylbut-2-en-1-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrrolidine and pyrimidine derivatives.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-methylbut-2-en-1-one involves its interaction with specific molecular targets. The pyrrolidine and pyrimidine moieties may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Differences and Implications
Core Scaffold Flexibility
- The target compound’s pyrrolidine ring offers greater conformational flexibility compared to the piperidine or chromenone cores in analogs . This flexibility may enhance binding entropy in biological targets but reduce selectivity.
- Dimethylpyrimidine vs.
Electrophilic Reactivity
- This contrasts with the ester group in Example 64 (), which may undergo hydrolysis .
Fluorination and Bioavailability
- Fluorinated analogs ( and ) exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. The absence of fluorine in the target compound may result in faster clearance .
Hypothesized Pharmacological Profiles
While direct activity data is unavailable, structural analogs suggest:
- Kinase Inhibition : Pyrimidine and pyrazolopyrimidine derivatives (e.g., ) are common kinase inhibitors. The target’s dimethylpyrimidine may compete for ATP-binding pockets .
- Antimicrobial Activity: Pyrrolidine-containing compounds often disrupt bacterial cell membranes. The enone group could enhance reactivity against microbial targets .
Biological Activity
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-methylbut-2-en-1-one (CAS Number: 2097899-04-0) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetic properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a pyrrolidine ring and a pyrimidine moiety, which are known to interact with various biological targets. The molecular formula is C14H19N7O2S, with a molecular weight of 349.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C14H19N7O2S |
| Molecular Weight | 349.41 g/mol |
| CAS Number | 2097899-04-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
1. Interaction with Nucleic Acids:
Pyrimidine derivatives often exhibit affinity for nucleic acids, which can influence DNA/RNA synthesis and repair mechanisms. The compound's structure suggests potential hydrogen bonding and stacking interactions with nucleobases.
2. Enzyme Inhibition:
The presence of the pyrrolidine ring may allow the compound to act as an enzyme inhibitor in several biochemical pathways. For instance, it could potentially inhibit enzymes involved in metabolic processes or signal transduction pathways.
3. Anticancer Activity:
Preliminary studies have indicated that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. Further investigation into this compound could reveal similar effects.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its structural components:
Absorption:
The lipophilicity provided by the pyrrolidine and pyrimidine rings may enhance absorption through biological membranes.
Distribution:
Due to its molecular weight and structure, the compound may exhibit significant distribution within tissues, particularly those rich in nucleic acids.
Metabolism:
Metabolic pathways involving oxidation or reduction reactions are likely, influenced by the presence of functional groups within the molecule.
Excretion:
The compound's metabolites may be excreted primarily through renal pathways, necessitating studies on its clearance rates.
Case Studies and Research Findings
Research on similar compounds has provided insights into their biological activities:
Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry investigated a series of pyrimidine derivatives for their antitumor activities. The findings suggested that certain substitutions on the pyrimidine ring enhanced cytotoxicity against various cancer cell lines (e.g., MCF7, HeLa) .
Study 2: Enzyme Interaction
Another study focused on pyrrolidine derivatives and their inhibitory effects on specific kinases involved in cancer progression. It was found that modifications to the pyrrolidine structure significantly affected enzyme binding affinity .
Q & A
Basic: What are the optimized synthetic routes for 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-methylbut-2-en-1-one, and how can reaction conditions be controlled to maximize yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. Key parameters include:
- Temperature control : Maintaining 60–80°C during pyrimidinyloxy-pyrrolidine formation to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC resolves structurally similar intermediates .
- Yield optimization : Stoichiometric ratios (1:1.2 for pyrrolidine to pyrimidinyl chloride) and reaction times (12–24 hours) are critical .
Basic: What analytical techniques are recommended for assessing the purity of this compound, especially in the presence of structurally similar impurities?
Answer:
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities; monitor at 254 nm for pyrimidine absorption .
- NMR spectroscopy : Compare ¹H/¹³C NMR peaks (e.g., pyrrolidine protons at δ 3.5–4.0 ppm, enone carbonyl at δ 190–200 ppm) to detect residual solvents or byproducts .
- Elemental analysis : Validate C, H, N content (±0.4% theoretical) to confirm stoichiometric purity .
Advanced: How can reaction mechanisms involving the enone moiety be elucidated to predict regioselectivity in nucleophilic additions?
Answer:
- Kinetic studies : Monitor reaction progress via in situ FTIR to track carbonyl (C=O) stretching frequency shifts during nucleophilic attack .
- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify transition states and charge distribution on the α,β-unsaturated ketone .
- Isotopic labeling : ¹⁸O tracing in the enone group clarifies whether nucleophilic addition follows Michael or conjugate pathways .
Advanced: What strategies mitigate contradictions in impurity profiling data between HPLC and LC-MS analyses?
Answer:
- Orthogonal methods : Combine reversed-phase HPLC (for polarity-based separation) with ion-pair chromatography to resolve co-eluting impurities .
- High-resolution MS : Use Q-TOF instruments to distinguish isobaric impurities (e.g., methyl vs. ethyl substituents) via exact mass (<5 ppm error) .
- Spiking experiments : Introduce synthetic impurity standards (e.g., EP Imp. F or H) to confirm retention times and fragmentation patterns .
Basic: How is the stability of this compound evaluated under varying pH and temperature conditions?
Answer:
- Forced degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24 hours; monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>150°C indicates thermal stability) .
- Light exposure : Use ICH Q1B guidelines with UV light (320–400 nm) to assess photolytic degradation .
Advanced: What in vitro models are suitable for studying the metabolic pathways of this compound?
Answer:
- Hepatocyte assays : Incubate with primary human hepatocytes (37°C, 5% CO₂) and analyze metabolites via LC-MS/MS; phase I/II metabolism (e.g., CYP450 oxidation, glucuronidation) is typical .
- Microsomal stability : Use liver microsomes (human or rat) with NADPH cofactors to quantify intrinsic clearance (Cl₍ᵢₙₜ₎) .
- CYP inhibition screening : Assess IC₅₀ values against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Basic: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Answer:
- Crystal growth : Use slow evaporation (methanol/chloroform mixtures) to obtain single crystals suitable for diffraction .
- Data collection : Synchrotron radiation (λ = 0.710–1.541 Å) resolves heavy atoms (e.g., sulfur in thioether analogs) .
- Refinement : Software like SHELX or OLEX2 refines bond lengths/angles; validate via R-factor (<5%) .
Advanced: What catalytic systems enhance the efficiency of key synthetic steps (e.g., pyrimidinyloxy-pyrrolidine coupling)?
Answer:
- Palladium catalysts : Pd(OAc)₂/Xantphos (5 mol%) enables Buchwald-Hartwig amination at 100°C, reducing reaction time to 8 hours .
- Microwave-assisted synthesis : 150°C for 30 minutes improves yield by 15–20% compared to conventional heating .
- Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) accelerates nucleophilic substitution in biphasic systems .
Basic: How are structure-activity relationships (SAR) explored for this compound’s biological activity?
Answer:
- Analog synthesis : Modify substituents (e.g., pyrimidine methyl groups, pyrrolidine oxygen) and test against target enzymes (e.g., kinases) .
- In vitro assays : Measure IC₅₀ in enzyme inhibition (e.g., fluorescence polarization) or cell viability (MTT assay) .
- Molecular docking : AutoDock Vina predicts binding poses to prioritize analogs with optimal steric/electronic profiles .
Advanced: What computational tools predict the compound’s pharmacokinetic properties (e.g., bioavailability, logP)?
Answer:
- QSAR models : Use ADMET Predictor or SwissADME to estimate logP (~2.5), solubility (≥50 µM), and BBB permeability .
- Molecular dynamics (MD) : Simulate membrane permeation (e.g., POPC lipid bilayers) to assess passive diffusion rates .
- Caco-2 cell models : Predict intestinal absorption via in silico permeability coefficients (Pₐₚₚ > 1×10⁻⁶ cm/s) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
